molecular formula C13H9F3S B7999626 1,2-Difluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene

1,2-Difluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7999626
M. Wt: 254.27 g/mol
InChI Key: ZQPOAJGNEBSJBW-UHFFFAOYSA-N
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Description

1,2-Difluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene is a fluorinated aromatic compound featuring a benzene core substituted with two fluorine atoms at the 1- and 2-positions. The 4-position is functionalized with a sulfanylmethyl (-SCH2-) group attached to a 3-fluorophenyl ring. This structure combines electron-withdrawing fluorine atoms with a thioether linkage, imparting unique electronic and steric properties. Such compounds are of interest in materials science and pharmaceutical chemistry due to fluorine’s ability to enhance metabolic stability and modulate lipophilicity, while sulfur-containing groups can facilitate coordination chemistry or serve as synthetic intermediates .

Properties

IUPAC Name

1,2-difluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3S/c14-10-2-1-3-11(7-10)17-8-9-4-5-12(15)13(16)6-9/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPOAJGNEBSJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SCC2=CC(=C(C=C2)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Difluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene typically involves the introduction of fluorine atoms and the sulfanylmethyl group onto a benzene ring. One common method is the difluoromethylation process, which can be achieved using various reagents and catalysts. For instance, the use of difluorocarbene reagents has been reported to be effective in introducing the CF2 group onto aromatic compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial in scaling up the synthesis process while maintaining the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different sulfanyl derivatives.

Scientific Research Applications

1,2-Difluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Difluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene involves its interaction with molecular targets through various pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of biological processes. The sulfanylmethyl group may also play a role in modulating the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Target Compound vs. Diarylpentanoids (e.g., MS40E)
  • Structural Differences: The target compound’s benzene core contrasts with the conjugated 1,4-pentadien-3-one backbone of diarylpentanoids like MS40E (1,5-bis(3-fluorophenyl)-1,4-pentadiene-3-one). MS40E features two 3-fluorophenyl groups linked via a ketone-containing diene system, enabling extended π-conjugation .
Target Compound vs. cis-1,2-Bis{[4-(4-pyridyl)pyrimidin-2-yl]-sulfanylmethyl}benzene
  • Core Similarities : Both compounds feature a benzene ring with sulfanylmethyl substituents.
  • Functional Group Variation :
    • The target compound uses a 3-fluorophenyl group, while the cis-1,2-bis compound incorporates pyridyl-pyrimidinyl heterocycles. The latter’s nitrogen-rich structure enables coordination chemistry, forming polymers via π-π interactions and metal binding .
    • Synthesis : Both compounds employ nucleophilic substitution (e.g., thiolate attack on dibromomethylbenzene derivatives), but the cis-1,2-bis compound requires precise stoichiometry (1:2 ketone-to-aldehyde ratio) to ensure bis-functionalization .
Target Compound vs. 1,2-Difluoro-4-[trans-4-(propylcyclohexyl)ethylcyclohexyl]benzene
  • Substituent Complexity :
    • The cyclohexyl derivative has bulky trans-4-alkylcyclohexyl groups, contributing to rigid three-dimensional geometry. In contrast, the target compound’s 3-fluorophenyl-sulfanylmethyl group offers planar aromaticity with moderate steric hindrance .
    • Applications : The cyclohexyl derivative’s rigidity suits liquid crystal or polymer applications, whereas the target’s fluorine-thioether combination may favor electronic materials or bioactive intermediates.

Table 1: Comparative Data

Property Target Compound MS40E cis-1,2-Bis Compound Cyclohexyl Derivative
Molecular Formula C₁₃H₉F₃S C₁₇H₁₂F₂O C₂₆H₂₀N₆S₂ C₂₂H₃₁F₂
Key Functional Groups 1,2-Difluoro, 3-fluorophenyl-sulfanylmethyl 3-Fluorophenyl, conjugated dienone Pyridyl-pyrimidinyl, sulfanylmethyl trans-Cyclohexyl, 1,2-difluoro
Synthetic Method Thioether coupling (unreported, inferred) Aldol condensation Nucleophilic substitution Multi-step alkylation/cyclization
Electronic Features High electronegativity, moderate conjugation Extended π-conjugation π-π stacking, coordination sites Steric hindrance, low polarity
Potential Applications Pharmaceuticals, electronic materials Anticancer research Coordination polymers Liquid crystals, polymer additives

Research Findings and Trends

  • Fluorine Impact : Fluorine in the target compound and MS40E enhances oxidative stability and bioavailability. However, the thioether group in the target may introduce susceptibility to metabolic oxidation compared to MS40E’s ketone backbone .
  • Coordination Potential: While the cis-1,2-bis compound forms supramolecular architectures via π-π interactions (e.g., 3.654 Å between pyridyl rings) , the target compound’s simpler structure lacks inherent coordination sites, limiting its use in polymer chemistry.
  • Thermal Stability : The cyclohexyl derivative’s bulky substituents likely grant higher thermal stability (>250°C) compared to the target compound, which may degrade at lower temperatures due to sulfur’s oxidative instability .

Biological Activity

1,2-Difluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene is an organic compound characterized by the presence of two fluorine atoms and a sulfanylmethyl group attached to a benzene ring. Its molecular formula is C13H9F3SC_{13}H_9F_3S, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.

PropertyValue
Molecular Weight254.27 g/mol
DensityNot specified
Melting PointNot specified
Boiling PointNot specified
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of fluorine enhances the compound's binding affinity to enzymes and receptors, potentially leading to inhibition or activation of specific biological processes. The sulfanylmethyl group may also influence its reactivity and interaction profile with biological molecules.

Enzyme Inhibition Studies

Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes. For instance, it has been investigated for its potential to inhibit cytochrome P450 enzymes, which are crucial in drug metabolism. In vitro assays demonstrated that variations in the fluorine substitution pattern can significantly affect the inhibitory potency against these enzymes.

Case Studies

Several case studies have explored the biological implications of this compound:

  • Cancer Research : A study examined its effects on cancer cell lines, revealing that the compound exhibited selective cytotoxicity against specific types of cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity : Another investigation focused on its antimicrobial properties, where it demonstrated significant activity against Gram-positive bacteria. The study suggested that the compound disrupts bacterial cell membranes, leading to cell lysis.
  • Neuroprotective Effects : Research involving neuroprotection indicated that this compound could mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

CompoundKey DifferencesBiological Activity
1,2-DifluorobenzeneLacks sulfanylmethyl groupMinimal biological activity
4-FluorophenylsulfanylmethylbenzeneContains only one fluorine atomLower enzyme inhibition
1,2-Difluoro-4-methylbenzeneContains a methyl group instead of sulfanylmethylDifferent reactivity profile

Unique Properties

The combination of fluorine atoms and the sulfanylmethyl group in this compound imparts distinct chemical characteristics that enhance its potential applications in both research and industry.

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